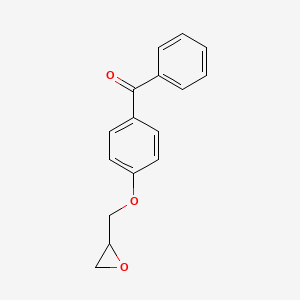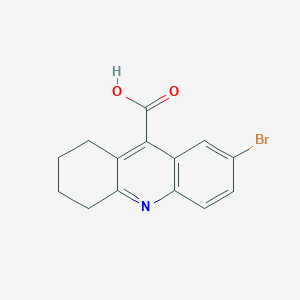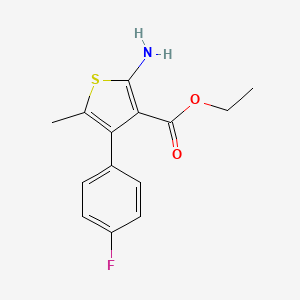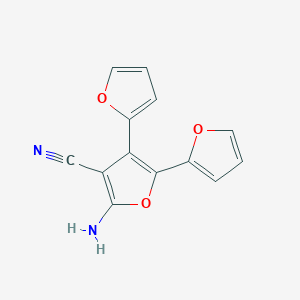
2-(4-Benzoylfenoximetil)oxirano
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(4-Benzoylphenoxymethyl)oxirane derivatives has been explored through methods such as base-promoted rearrangement of oxiran-2-ylmethyl benzenesulfonates, leading to the formation of new C-O bonds and the cleavage of C-S bonds under mild conditions. This process is characterized by high efficiency and excellent functional group tolerance, offering a novel approach to synthesizing these derivatives (Shen et al., 2017).
Molecular Structure Analysis
Crystallographic studies have provided insights into the molecular structure of related compounds, highlighting their crystallization patterns and intermolecular interactions. For instance, compounds synthesized through new routes have been studied using X-ray crystallography, revealing details about their monoclinic and triclinic systems and the formation of carboxyl dimers (Obreza & Perdih, 2012).
Chemical Reactions and Properties
Chemical reactions involving 2-(4-Benzoylphenoxymethyl)oxirane include its polymerization and interaction with other compounds, leading to the creation of materials with potential applications in various fields. For example, its polymerization has been studied, resulting in polymers with unique structures and properties, such as carbonyl-aromatic π-stacked structures and the ability to form hetero π-stacked structures between side-chain carbonyl and aromatic groups (Merlani et al., 2015).
Aplicaciones Científicas De Investigación
Producción de Resinas Oxirano
Las resinas oxirano se utilizan comúnmente en la síntesis de materiales compuestos y plastificantes . “2-(4-Benzoylfenoximetil)oxirano” se puede utilizar en la producción de estas resinas, contribuyendo al desarrollo de materiales con propiedades únicas.
Producción de Moléculas Funcionalizadas
La sustitución nucleofílica de los oxiranos permite la producción de moléculas funcionalizadas que llevan múltiples centros de reacción en átomos de carbono contiguos o distales . Esto hace que “this compound” sea valioso en la síntesis de compuestos orgánicos complejos.
Reacciones de Apertura del Anillo
Las reacciones de apertura del anillo de los oxiranos son un paso clave en la síntesis de productos farmacéuticos y naturales . “this compound” se puede utilizar en estas reacciones, lo que podría conducir al desarrollo de nuevos fármacos y tratamientos.
Producción de Éster β-Hidroxipropílico
La reacción entre oxirano y ácido carboxílico es un método clásico para producir éster β-hidroxipropílico . “this compound” se puede utilizar en esta reacción, contribuyendo a la producción de este importante compuesto.
Catalizador en Reacciones Químicas
Las aminas terciarias se utilizan a menudo como catalizadores para disminuir la temperatura de curado . La presencia de “this compound” puede afectar el regiocontrol de la escisión del anillo y conducir a la formación de éster β-hidroxipropílico .
Propiedades
IUPAC Name |
[4-(oxiran-2-ylmethoxy)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-16(12-4-2-1-3-5-12)13-6-8-14(9-7-13)18-10-15-11-19-15/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRIZGQRKVWXSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326440 | |
| Record name | 4-glycidyloxy benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19533-07-4 | |
| Record name | NSC528176 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-glycidyloxy benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269417.png)

![4-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1269425.png)


![Benzoic acid, 2,2'-[1,5-naphthalenediylbis(iminocarbonyl)]bis-](/img/structure/B1269429.png)






![[5-(3-Aminophenyl)furan-2-yl]methanol](/img/structure/B1269454.png)